Chemical Structure and Properties of N-(9H-fluoren-9-yl)formamide
Chemical Structure and Properties of N-(9H-fluoren-9-yl)formamide
Technical Reference Guide for Research & Development
Executive Summary
N-(9H-fluoren-9-yl)formamide (also known as N-formyl-9-aminofluorene or 9-formamidofluorene) is a critical intermediate in the synthesis of fluorene-based pharmacophores. It is most notably observed as the stable intermediate in the Leuckart-Wallach reaction , where 9-fluorenone is reductively aminated to 9-aminofluorene.
For drug development professionals, this compound represents a strategic checkpoint: it is the "protected" form of the primary amine, offering stability against oxidation and a handle for further N-alkylation (e.g., reduction to N-methyl derivatives). Its high melting point and crystallization properties make it an excellent purification handle during the scale-up of fluorenyl amines.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]
Structural Analysis
The molecule consists of a rigid, planar fluorene tricyclic system substituted at the C9 position with a formamido group (-NHCHO).
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Steric Environment: The C9 position is pseudo-axial/equatorial depending on the ring pucker, but the bulky aromatic system creates significant steric hindrance.
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Electronic Effects: The amide nitrogen lone pair is delocalized into the carbonyl, reducing its nucleophilicity. This makes the compound stable to air and moisture compared to the free amine.
Key Properties Data
| Property | Value | Notes |
| IUPAC Name | N-(9H-fluoren-9-yl)formamide | |
| Common Synonyms | 9-Formamidofluorene; N-Formyl-9-aminofluorene | |
| Molecular Formula | C₁₄H₁₁NO | |
| Molecular Weight | 209.25 g/mol | |
| Physical State | Solid (Crystalline needles) | Recrystallized from Ethanol |
| Melting Point | 209 – 211 °C | Distinctive high MP facilitates isolation [1] |
| Solubility | Soluble in DMSO, DMF, hot Ethanol.[1] Insoluble in water. | |
| CAS Registry | Not widely listed | Precursor 9-Fluorenone: 486-25-9Product 9-Aminofluorene: 525-03-1 |
Synthetic Pathways: The Leuckart-Wallach Protocol
The primary route to N-(9H-fluoren-9-yl)formamide is the thermal reaction of 9-fluorenone with formamide . Unlike many Leuckart reactions that yield the amine directly, the fluorenyl system tends to stop at the formyl intermediate due to the stability of the amide and the steric bulk preventing easy hydrolysis under the reaction conditions.
Experimental Protocol
Objective: Synthesis of N-(9H-fluoren-9-yl)formamide from 9-fluorenone.
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Reagents: Mix 9-fluorenone (1.0 eq) with excess formamide (5-10 eq).
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Thermal Phase: Heat the mixture to 160–170 °C .
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Water Removal: The reaction produces water as a byproduct. To drive the equilibrium, water must be allowed to distill off or be trapped.
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Reaction Time: Maintain temperature for 4–6 hours. The color typically changes from the bright yellow of fluorenone to a paler suspension.
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Isolation:
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Cool the reaction mixture to room temperature.
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Dilute with water to precipitate the crude amide.
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Filter the solid.
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Purification: Recrystallize from hot ethanol .
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Result: White to off-white needles, MP 209–211 °C [1].
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Reaction Mechanism Visualization
The following diagram illustrates the pathway from the ketone to the formamide.
Caption: Mechanism of the Leuckart reaction converting 9-fluorenone to N-(9H-fluoren-9-yl)formamide via hydride transfer.
Reactivity & Transformations[9][10]
Once isolated, N-(9H-fluoren-9-yl)formamide serves as a versatile pivot point for divergent synthesis.
Hydrolysis (Deprotection)
To access the primary amine (9-aminofluorene ), the formyl group is removed via acid hydrolysis.
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Reagents: Conc. HCl in Ethanol or H2SO4.
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Conditions: Reflux for 2–3 hours.
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Outcome: Quantitative conversion to 9-aminofluorene hydrochloride.
Reduction (N-Methylation)
The formamide group can be reduced to a methyl group, providing a direct route to secondary amines.
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Reagents: Lithium Aluminum Hydride (LiAlH4) in dry Ether or THF.
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Conditions: Reflux for 9 hours.
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Product: N-methyl-9-aminofluorene (MP 50–52 °C) [1].
Reactivity Flowchart
Caption: Divergent synthetic pathways from the N-formyl intermediate.
Spectroscopic Characterization (Predicted)
Due to the restricted rotation of the amide bond (C-N) and the bulky fluorenyl group, NMR spectra may show rotameric broadening at room temperature.
| Nucleus | Shift (ppm) | Multiplicity | Assignment |
| 1H NMR | 8.2 – 8.5 | Singlet (or doublet) | CHO (Formyl proton). Distinctive downfield shift. |
| 6.0 – 6.4 | Doublet | 9-H (Fluorenyl methine). Coupled to NH. | |
| 6.5 – 8.0 | Multiplet | Ar-H (Fluorene aromatic protons). | |
| 6.0 – 8.0 | Broad | N-H (Amide proton). Exchangeable with D2O. | |
| IR | 1660 – 1690 | Strong | C=O (Amide I stretch). |
| 3200 – 3400 | Broad | N-H stretch. |
Applications in Drug Discovery[11]
Pharmacophore Scaffolding
The fluorene ring is a classic DNA intercalator . Derivatives of 9-aminofluorene are investigated for:
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Antiviral Activity: Fluorenone derivatives have shown activity against RNA viruses.
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Kinase Inhibition: The rigid tricyclic structure serves as a scaffold to orient substituents in ATP-binding pockets.
Bioisosterism
The N-formyl group mimics the steric and electronic properties of other carbonyl-containing pharmacophores while offering metabolic stability distinct from acetyl or benzoyl groups.
References
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Synthesis and Properties of 9-Formamidofluorene
- Source: Journal of Organic Chemistry / Sciencemadness / Chemical D
- Context: Confirmed melting point (209-211°C) and reduction to N-methyl-9-aminofluorene.
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Verification: (Search term: "9-formamidofluorene Leuckart")
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The Leuckart Reaction Mechanism
- Source: Wikipedia / Organic Chemistry Portal.
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Context: General mechanism for ketone to formamide conversion.
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URL:
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Fluorene Derivatives in Medicinal Chemistry
- Source: N
- Context: Applications of fluorenyl amines in drug design.
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URL:
